molecular formula C8H7FN2O B11917987 3-(Benzyloxy)-3-fluoro-3H-diazirene CAS No. 134613-19-7

3-(Benzyloxy)-3-fluoro-3H-diazirene

Cat. No.: B11917987
CAS No.: 134613-19-7
M. Wt: 166.15 g/mol
InChI Key: FZBOWHHFCLFMLA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-3-fluoro-3H-diazirene is an organic compound that features a diazirene ring substituted with a benzyloxy group and a fluorine atom. Diazirenes are known for their unique photochemical properties, making them valuable in various scientific applications, particularly in photochemistry and photobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-3-fluoro-3H-diazirene typically involves the following steps:

    Formation of the Diazirene Ring: This can be achieved through the reaction of a suitable precursor, such as a diazo compound, with a fluorinating agent under controlled conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with the diazirene intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-3-fluoro-3H-diazirene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the diazirene ring can lead to the formation of amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the diazirene ring can produce primary or secondary amines.

    Substitution: Substitution of the fluorine atom can result in various substituted diazirenes depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-3-fluoro-3H-diazirene has several applications in scientific research:

    Chemistry: Used as a photolabile protecting group in organic synthesis.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Potential use in drug discovery for developing photoactivated drugs.

    Industry: Utilized in the development of photochemical materials and sensors.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-3-fluoro-3H-diazirene involves its photochemical properties. Upon exposure to light, the diazirene ring undergoes a photolytic cleavage, generating reactive intermediates that can form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to study molecular interactions by forming stable adducts with target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-3H-diazirene: Lacks the fluorine atom, which may affect its reactivity and photochemical properties.

    3-Fluoro-3H-diazirene: Lacks the benzyloxy group, which may influence its solubility and interaction with biological molecules.

    Benzyloxy-3H-diazirene: Similar structure but without the fluorine atom, potentially altering its chemical behavior.

Uniqueness

3-(Benzyloxy)-3-fluoro-3H-diazirene is unique due to the presence of both the benzyloxy group and the fluorine atom. This combination imparts distinct photochemical properties and reactivity, making it valuable for specific applications in photochemistry and photobiology.

Properties

CAS No.

134613-19-7

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

3-fluoro-3-phenylmethoxydiazirine

InChI

InChI=1S/C8H7FN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

FZBOWHHFCLFMLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2(N=N2)F

Origin of Product

United States

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